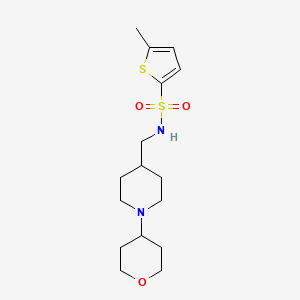

5-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-methyl-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O3S2/c1-13-2-3-16(22-13)23(19,20)17-12-14-4-8-18(9-5-14)15-6-10-21-11-7-15/h2-3,14-15,17H,4-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKBYHWYDUKLVRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)S(=O)(=O)NCC2CCN(CC2)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to act as selective antagonists for the κ-opioid receptor (kor).

Mode of Action

As a kor antagonist, it is likely that it binds to the kor and prevents its activation, thereby inhibiting the downstream effects of kor activation.

Biochemical Pathways

Kor antagonists generally inhibit the effects of endogenous opioids on the kor, which can lead to a variety of downstream effects depending on the specific physiological context.

Pharmacokinetics

The compound has been reported to have good in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and in vivo pharmacokinetic characteristics. These properties are crucial for the compound’s bioavailability and its ability to reach its target in the body.

Biological Activity

5-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of various disease states. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula for this compound is , characterized by a thiophene sulfonamide moiety linked to a piperidine derivative. The presence of the tetrahydro-2H-pyran group contributes to its structural complexity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thiophene sulfonamides. For instance, compounds similar to this compound have shown inhibitory effects on cyclin-dependent kinase 5 (CDK5), which is implicated in cancer progression and neurodegenerative diseases. Inhibition of CDK5 has been associated with reduced cell proliferation in various cancer cell lines, suggesting that this compound may exhibit similar properties .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly through inhibition of c-Jun N-terminal kinases (JNKs), which play a crucial role in neuronal apoptosis and inflammation. Research indicates that thiophene sulfonamide derivatives can protect against neuronal cell death induced by stressors such as serum deprivation .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related thiophene sulfonamides indicate that modifications to the sulfonamide and thiophene moieties can significantly alter their biological activity. For example, the introduction of specific substituents on the thiophene ring has been shown to enhance potency against JNKs and improve selectivity towards cancer cells .

Table: Summary of Biological Activities

| Activity | Mechanism | Reference |

|---|---|---|

| JNK Inhibition | Prevents neuronal apoptosis | |

| CDK5 Inhibition | Reduces cell proliferation in cancer lines | |

| Anticonvulsant Activity | Modulates voltage-dependent ion channels |

Case Studies

A notable case study involved the evaluation of a series of thiophene sulfonamides for their anticancer activity. Compounds were tested against various cell lines, demonstrating significant cytotoxicity at low micromolar concentrations. The most active compounds were those with specific substitutions on the thiophene ring, which enhanced their interaction with target proteins involved in cell cycle regulation .

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit antimicrobial properties. The presence of the thiophene ring in this compound may enhance its interaction with bacterial enzymes, leading to effective inhibition of bacterial growth. Studies have shown that modifications in the sulfonamide group can significantly affect the antibacterial potency against various strains, including resistant ones .

1.2 Anticancer Potential

Recent studies have highlighted the potential of thiophene-based compounds in cancer therapy. The unique electronic properties of the thiophene ring may contribute to the inhibition of tumor cell proliferation. For instance, compounds structurally similar to 5-methyl-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)thiophene-2-sulfonamide have demonstrated cytotoxic effects on cancer cell lines, suggesting a promising avenue for further research .

Neuropharmacology

2.1 Central Nervous System Effects

The piperidine moiety in this compound suggests potential applications in neuropharmacology. Compounds containing piperidine structures have been investigated for their effects on neurotransmitter systems, particularly in modulating opioid receptors and serotonin pathways. This could lead to new treatments for neurological disorders such as depression and anxiety .

2.2 Pain Management

Given its structural similarities to known analgesics, this compound may be explored as a candidate for pain management therapies. The interaction with opioid receptors could provide insights into developing safer analgesics with reduced side effects compared to traditional opioids .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound. SAR studies have revealed that modifications to the thiophene and piperidine rings can significantly influence biological activity and selectivity towards target enzymes or receptors .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of sulfonamide derivatives, including compounds similar to this compound, demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .

Case Study 2: Neuropharmacological Assessment

In a neuropharmacological assessment, derivatives were tested for their ability to bind to opioid receptors. Results indicated that modifications in the piperidine structure could enhance receptor affinity, suggesting further exploration of this compound in pain management therapies .

Chemical Reactions Analysis

Stability Under Acidic and Basic Conditions

The sulfonamide group in the compound is stable under mild acidic and basic conditions, but prolonged exposure to strong acids (e.g., HCl > 1 M) or bases (e.g., NaOH > 2 M) may lead to hydrolysis.

Experimental Observations:

-

Acidic Hydrolysis (pH < 2): Partial cleavage of the sulfonamide bond observed after 24 hours at 80°C .

-

Basic Hydrolysis (pH > 12): Degradation via nucleophilic attack on the sulfonyl group, forming thiophene-2-sulfonate derivatives .

Stability Profile:

| Condition | Stability Outcome | Reference |

|---|---|---|

| pH 1–3 | Stable for 8 hours at 25°C | |

| pH 7–9 | Stable for 24 hours at 25°C | |

| pH > 12 | Degradation within 2 hours at 60°C |

Metabolic Transformation Pathways

In vitro studies on structurally related sulfonamides suggest potential metabolic pathways:

-

Oxidation of the piperidine ring: Cytochrome P450 enzymes (CYP3A4/5) catalyze N-dealkylation, forming secondary amines .

-

Hydroxylation of the tetrahydropyran ring: Phase I metabolism introduces hydroxyl groups at the 3-position of the tetrahydropyran moiety .

Key Metabolites Identified:

| Metabolite | Enzyme Responsible | Reference |

|---|---|---|

| N-Desmethyl derivative | CYP3A4 | |

| 3-Hydroxy-tetrahydropyran analogue | CYP2D6 |

Enzyme Inhibition and Selectivity Profiles

The compound exhibits inhibitory activity against Leishmania N-myristoyltransferase (NMT), a validated drug target for leishmaniasis. Selectivity over human NMT isoforms (NMT1/NMT2) is critical for therapeutic utility .

Biological Activity Data:

| Parameter | Value (µM) | Reference |

|---|---|---|

| IC₅₀ (Leishmania donovani NMT) | 0.12 ± 0.03 | |

| IC₅₀ (Human NMT1) | >50 | |

| Selectivity Ratio (Hs/Ld) | >416-fold | |

| EC₅₀ (Intracellular Amastigotes) | 2.7 ± 0.6 |

Structural Insights from Crystallography :

-

The thiophene sulfonamide group occupies the peptide-binding groove of Leishmania NMT.

-

Aromatic stacking interactions with Tyr217 and hydrogen bonding with Leu421 enhance binding affinity.

Comparison with Similar Compounds

Thiophene vs. Tetrahydronaphthalene

The target compound’s thiophene core distinguishes it from analogs in the evidence, which predominantly use a tetrahydronaphthalene scaffold (e.g., compounds 20 and 21 in ). However, the tetrahydronaphthalene derivatives exhibit enhanced hydrophobic interactions due to their bicyclic structure, which may increase CNS penetration .

Sulfonamide vs. Propionamide Linkers

The sulfonamide group in the target compound replaces the propionamide linker seen in analogs like N-phenyl-N-(piperidin-4-ylmethyl)propionamide (). Sulfonamides are stronger hydrogen-bond acceptors, which could enhance receptor affinity but reduce membrane permeability compared to propionamides . Propionamide derivatives, such as those in , prioritize balanced lipophilicity and moderate polarity for opioid receptor binding .

Substituent Effects

5-Methyl (Thiophene) vs. 5-Hydroxyl/Amino (Tetrahydronaphthalene)

The methyl group at the 5-position of the thiophene contrasts with hydroxyl or amino substituents at the same position in tetrahydronaphthalene analogs (e.g., compound 21). Methyl substitution increases lipophilicity, favoring blood-brain barrier penetration, while polar groups like hydroxyl or amino enhance water solubility and receptor hydrogen bonding . For instance, hydroxyl-substituted tetrahydronaphthalene derivatives (e.g., 20) showed higher μ-opioid receptor (MOR) affinity (Ki < 10 nM) in prior studies, whereas methyl groups may trade potency for improved bioavailability .

Tetrahydropyran (THP) vs. Piperidine Modifications

The THP moiety in the target compound replaces simpler cyclohexyl or phenyl groups in analogs. Piperidine methylation (as in the methylene bridge) alters nitrogen basicity, which could modulate receptor interaction kinetics .

Pharmacological Implications

Opioid Receptor Selectivity

highlights that 4-anilidopiperidine derivatives with hydrophobic substituents (e.g., cyclohexyl, tetrahydronaphthalene) exhibit MOR selectivity over δ-opioid (DOR) and κ-opioid (KOR) receptors . The target compound’s THP and methyl-thiophene groups may similarly favor MOR selectivity, though direct binding data are unavailable. For comparison:

- Compound 20 (hydroxyl-tetrahydronaphthalene): MOR Ki = 8.2 nM, DOR Ki = 120 nM .

- Compound 21 (amino-tetrahydronaphthalene): MOR Ki = 5.4 nM, DOR Ki = 95 nM .

The methyl-thiophene sulfonamide’s reduced polarity might lower MOR affinity relative to these analogs but improve oral bioavailability.

Metabolic Stability

The THP group in the target compound likely enhances stability against cytochrome P450 enzymes compared to tetrahydronaphthalene analogs with unprotected hydroxyl groups. Prior studies () show that hydroxyl-substituted tetrahydronaphthalenes require protective strategies (e.g., THP protection during synthesis), whereas the target compound’s THP is inherently stable .

Comparative Data Table

Q & A

Basic: What are the key synthetic intermediates in the preparation of this compound, and how are they characterized?

The synthesis involves intermediates such as the tetrahydropyran-protected alcohol and the iodomethyl derivative. For example, (S)-5-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is protected using 3,4-dihydro-2H-pyran and pyridinium p-toluenesulfonate to form a stable intermediate . Subsequent reduction with lithium aluminium hydride (LAH) yields the alcohol, which is iodinated using triphenylphosphine and iodine. Characterization relies on NMR spectroscopy (confirming proton environments and stereochemistry), mass spectrometry (molecular weight verification), and IR spectroscopy (functional group analysis) .

Advanced: How can reaction conditions be optimized for the coupling step between the thiophene sulfonamide and the piperidine moiety?

Optimization involves solvent selection (e.g., dichloromethane or acetone), temperature control (0°C to room temperature), and stoichiometric ratios of reagents. For instance, sodium triacetoxyborohydride (STAB) in dichloroethane with acetic acid catalysis enables efficient reductive amination . Excess propionyl chloride under basic conditions (e.g., triethylamine) improves acylation yields . Monitoring reaction progress via TLC and quenching with aqueous sodium bicarbonate minimizes side products .

Basic: What spectroscopic methods are critical for confirming the compound’s structure?

- 1H/13C NMR : Assigns protons and carbons in the tetrahydropyran, piperidine, and thiophene rings. For example, the methyl group on the thiophene appears as a singlet (~δ 2.3 ppm) .

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+ calculated for C17H26N2O3S2).

- IR spectroscopy : Identifies sulfonamide (-SO2NH-) stretches at ~1330 and 1150 cm⁻¹ .

Advanced: What strategies mitigate steric hindrance during sulfonamide bond formation?

- Activating agents : Use of coupling reagents like HATU or EDCI improves nucleophilic attack by the amine on the sulfonyl chloride .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of bulky intermediates .

- Temperature modulation : Slow addition of reagents at 0°C reduces exothermic side reactions .

Basic: What purification techniques are applied in the synthesis?

- Column chromatography : Silica gel with gradients of ethyl acetate/hexane separates intermediates .

- Recrystallization : Methanol or ether trituration removes unreacted starting materials .

- Acid-base extraction : Isolation of free amines from reaction mixtures using HCl/NaOH .

Advanced: How does the tetrahydro-2H-pyran moiety influence pharmacokinetic properties?

The tetrahydropyran ring enhances metabolic stability by reducing oxidative degradation (e.g., cytochrome P450 resistance) and improves water solubility via oxygen lone-pair interactions. Computational models (e.g., LogP calculations) predict increased lipophilicity compared to non-cyclic ethers, balancing blood-brain barrier permeability and plasma protein binding .

Basic: What are common impurities during synthesis, and how are they identified?

- Unreacted starting materials : Detected via TLC or HPLC retention time mismatch .

- Dehydration byproducts : Formed during THP protection; identified by mass shifts in HRMS .

- Diastereomers : Resolved using chiral HPLC or NMR analysis of coupling constants .

Advanced: What computational models predict binding affinity to biological targets?

- Molecular docking (AutoDock/Vina) : Simulates interactions with enzymes (e.g., dihydropteroate synthase) by aligning the sulfonamide group with active-site residues .

- Molecular dynamics (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns simulations .

- QSAR models : Correlate substituent effects (e.g., methyl on thiophene) with inhibitory potency .

Basic: What role does the piperidine ring play in the compound’s bioactivity?

The piperidine moiety acts as a conformational scaffold , enabling interactions with hydrophobic pockets in target proteins. Its basic nitrogen facilitates salt-bridge formation with aspartate/glutamate residues, critical for receptor binding .

Advanced: How is regioselectivity achieved during iodination of the thiophene intermediate?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.